molecular formula C13H14F3NO4 B8774861 N-(Benzyloxycarbonyl)-3,3,3-trifluoroalanine ethyl ester

N-(Benzyloxycarbonyl)-3,3,3-trifluoroalanine ethyl ester

Cat. No.: B8774861
M. Wt: 305.25 g/mol
InChI Key: SMCDAJVQRNYHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Benzyloxycarbonyl)-3,3,3-trifluoroalanine ethyl ester is a useful research compound. Its molecular formula is C13H14F3NO4 and its molecular weight is 305.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H14F3NO4

Molecular Weight

305.25 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C13H14F3NO4/c1-2-20-11(18)10(13(14,15)16)17-12(19)21-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,17,19)

InChI Key

SMCDAJVQRNYHRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-(benzyloxycarbonylimino)-3,3,3-trifluoropropanoate (45.0 g, 148.5 mmol) in diethyl ether (300 mL) was added sodium borohydride (11.3 g 297 mmol) in portions at 0° C. The reaction mixture was allowed to warm to ambient temperature and stirred for 16 h. The reaction was quenched with water (100 mL) carefully and the organic layer was separated. The aqueous layer was extracted with EtOAc (100 mL×3). The organic layers were combined, washed with brine (200 mL×2), dried over anhydrous sodium sulfate and concentrated. The residue was purified by flash column chromatography on silica gel (EtOAc/petroleum ether=1:9) to afford ethyl 2-(benzyloxycarbonylamino)-3,3,3-trifluoropropanoate (22.0 g, 48% yield).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.